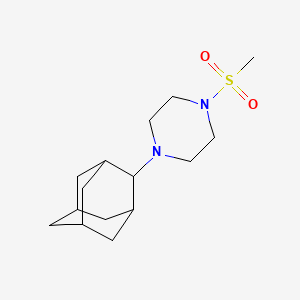
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a chemical compound that belongs to the family of benzamides. It is also known by its trade name, A-438079, and is widely used in scientific research for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves its binding to the P2X7 receptor and blocking its activation. This results in the inhibition of downstream signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide have been extensively studied. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its role in modulating the immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to develop more effective formulations of the compound that can improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide is a multi-step process that involves the reaction of 2,3-dichlorobenzoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to form the final product.
Scientific Research Applications
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide has been extensively studied for its pharmacological properties. It is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in a wide range of physiological processes, including inflammation, pain, and immune response.
properties
IUPAC Name |
2,3-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-5-6-9(15)7-12(8)18-14(19)10-3-2-4-11(16)13(10)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHRHWOJBGQZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)




![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
